N-(6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)prop-2-enamide
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Overview
Description
N-(6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)prop-2-enamide is a synthetic compound belonging to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)prop-2-enamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine with propargylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted triazolopyridazine derivatives.
Scientific Research Applications
N-(6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its antiproliferative and cytotoxic effects on cancer cells.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)prop-2-enamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as c-Met and Pim-1, which are involved in cancer cell proliferation and survival. The compound binds to the ATP-binding site of these enzymes, thereby blocking their activity and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-b]pyridazine
Uniqueness
N-(6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)prop-2-enamide is unique due to its specific structural features that allow it to interact with multiple molecular targets. Its ability to inhibit both c-Met and Pim-1 enzymes makes it a promising candidate for dual-targeted cancer therapy .
Properties
IUPAC Name |
N-(6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O/c1-3-8(16)11-6-4-7(10)14-15-5(2)12-13-9(6)15/h3-4H,1H2,2H3,(H,11,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYHAHQCXHSCHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2NC(=O)C=C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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